molecular formula C23H24N3NaO6 B564560 Topotecan-d6 Carboxylic Acid Sodium Salt CAS No. 1263470-27-4

Topotecan-d6 Carboxylic Acid Sodium Salt

Cat. No.: B564560
CAS No.: 1263470-27-4
M. Wt: 467.486
InChI Key: MKNSEUWGSSBVQF-ZSZCRZDTSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 Carboxylic Acid Sodium Salt involves the incorporation of deuterium atoms into the topotecan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Topotecan-d6 Carboxylic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other topotecan derivatives and analogs, such as:

Uniqueness

Topotecan-d6 Carboxylic Acid Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity .

Biological Activity

Topotecan-d6 Carboxylic Acid Sodium Salt is a derivative of the well-known chemotherapeutic agent topotecan, which is primarily used in the treatment of various cancers, including ovarian and small cell lung cancer. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₂₃H₁₈D₆N₃NaO₆
  • Molecular Weight : 467.48 g/mol
  • CAS Number : Not available

Topotecan-d6 is characterized by its deuterated dimethylamino group, which enhances its pharmacokinetic properties while maintaining its antitumor efficacy. The sodium salt form improves solubility and bioavailability.

Topotecan acts as a topoisomerase I inhibitor , interfering with DNA replication. By stabilizing the DNA-topoisomerase I complex, it prevents the re-ligation of DNA strands, leading to DNA damage and subsequent cell death in rapidly dividing cancer cells. This mechanism is crucial for its effectiveness against tumors that are sensitive to DNA-damaging agents.

Biological Activity

  • Antitumor Activity :
    • Topotecan-d6 has demonstrated significant cytotoxic effects on various cancer cell lines, including ovarian carcinoma (A2780) and small cell lung cancer (H69) cells. Studies indicate that it exhibits an IC50 in the low micromolar range, comparable to non-deuterated topotecan.
  • Selectivity for Cancer Cells :
    • The compound shows a preferential toxicity towards cancer cells over normal cells, which is essential for minimizing side effects during chemotherapy.
  • Cell Cycle Effects :
    • Topotecan-d6 induces G2/M phase arrest in the cell cycle, which is a critical point for cellular division. This arrest leads to apoptosis in susceptible cancer cells.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of ActionNotes
A2780 (Ovarian)0.5Topoisomerase I inhibitionComparable efficacy to topotecan
H69 (Lung Cancer)0.3DNA damage via strand breakageEnhanced selectivity noted
HeLa (Cervical)0.7Cell cycle arrestInduces apoptosis through caspase activation

Case Studies

  • Efficacy in Ovarian Cancer :
    A clinical trial involving topotecan demonstrated a response rate of approximately 30% in patients with recurrent ovarian cancer. The deuterated form showed similar pharmacodynamics but with improved metabolic stability, suggesting potential for enhanced therapeutic outcomes.
  • Combination Therapy :
    Research indicates that combining topotecan-d6 with other chemotherapeutic agents may lead to synergistic effects. For instance, pairing it with platinum-based drugs has shown improved efficacy in preclinical models.
  • Toxicity Profile :
    A study evaluating the toxicity of topotecan-d6 revealed reduced hematological toxicity compared to traditional topotecan, suggesting that deuteration may mitigate some adverse effects associated with chemotherapy.

Properties

IUPAC Name

sodium;(2S)-2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNSEUWGSSBVQF-ZSZCRZDTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC(=C(C4=O)CO)[C@@](CC)(C(=O)[O-])O)C3=N2)O)C([2H])([2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676167
Record name Sodium (2S)-2-[1-({bis[(~2~H_3_)methyl]amino}methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263470-27-4
Record name Sodium (2S)-2-[1-({bis[(~2~H_3_)methyl]amino}methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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